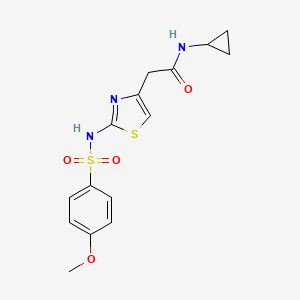

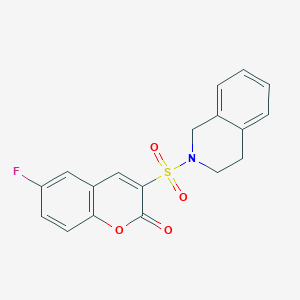

N-cyclopropyl-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of structurally related cyclopropyl-containing compounds often involves multicomponent reactions (MCRs), which are recognized for their step-economy and cost-effectiveness. For example, the synthesis of 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one, a compound with a similar core structure, was achieved through a one-pot interaction of 2-thioxothiazolidin-4-one (rhodanine), 4-methoxybenzaldehyde, and cyclopropylamine, highlighting the efficiency of MCRs in generating such complex molecules (Sydorenko et al., 2022).

Molecular Structure Analysis

The molecular structure of compounds similar to N-cyclopropyl-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide has been characterized by various spectroscopic methods, including X-ray diffraction. These analyses reveal the orthorhombic space group, bond lengths, and angles that are crucial for understanding the compound's 3D conformation and its potential interactions with biological targets (Inkaya et al., 2012).

Chemical Reactions and Properties

Cyclopropyl groups and thiazol-4-yl moieties often participate in a variety of chemical reactions, offering pathways to modify the compound for specific biological activities. For instance, the cyclopropanation reaction provides a method for the synthesis of functionalized cyclopropanes in a diastereoselective and enantioselective manner, which could be applicable to the synthesis of N-cyclopropyl-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide derivatives (Davies et al., 1996).

Aplicaciones Científicas De Investigación

Structure-Activity Relationships in Medicinal Chemistry

Research into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors highlights the exploration of various 6,5-heterocycles to improve metabolic stability, indicating a methodology for enhancing the efficacy of related compounds like N-cyclopropyl-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide in therapeutic contexts. Such studies reveal the importance of structural modification in optimizing drug action and minimizing metabolic degradation, with implications for the development of more stable and effective therapeutic agents (Stec et al., 2011).

Anticonvulsant Activity

The synthesis of sulfonamide-containing heterocyclic compounds, including structures similar to N-cyclopropyl-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide, has been pursued for their potential anticonvulsant properties. Some synthesized compounds demonstrated significant protection against picrotoxin-induced convulsions, suggesting the therapeutic potential of such compounds in managing seizure disorders (Farag et al., 2012).

Antimicrobial Applications

A study on novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety indicated promising antimicrobial properties. These compounds, related in structure to N-cyclopropyl-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide, were synthesized and shown to possess significant antibacterial and antifungal activities, underscoring their potential use as antimicrobial agents (Darwish et al., 2014).

Inhibition of Carbonic Anhydrase

Research into thiazolylsulfonamides with carbonic anhydrase inhibitory action, akin to N-cyclopropyl-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide, revealed that these compounds could serve as potent inhibitors for various isoforms of human carbonic anhydrase. This enzyme is implicated in several pathologies, including cancer, obesity, and epilepsy, suggesting that inhibitors like these could have wide-ranging therapeutic applications (Carta et al., 2017).

Direcciones Futuras

Thiazole derivatives, including “N-cyclopropyl-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide”, have potential applications in various fields of research and industry. Future research could focus on exploring these applications further, as well as developing new synthesis methods and studying the compound’s biological activities .

Propiedades

IUPAC Name |

N-cyclopropyl-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S2/c1-22-12-4-6-13(7-5-12)24(20,21)18-15-17-11(9-23-15)8-14(19)16-10-2-3-10/h4-7,9-10H,2-3,8H2,1H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPSYLUTPGYVMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-(3-fluorophenyl)ethanol](/img/structure/B2497580.png)

![N-(4-cyanophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2497582.png)

![2-{[(2-Chlorophenyl)methyl]amino}-1,1-bis(4-fluorophenyl)ethan-1-ol hydrochloride](/img/structure/B2497584.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2497585.png)

![7-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2497587.png)

![N-(2-methoxyethyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2497588.png)

![4-(benzylsulfonyl)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide](/img/structure/B2497592.png)

![N-(2,5-diaza-2-(2-(2-nitrophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)-2-(3-bromophenyl)ethanamide](/img/structure/B2497594.png)

![2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2497596.png)

![3,5-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2497597.png)